5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione
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Overview
Description
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is a compound belonging to the class of imidazolidinones, which are five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group at the 2 or 4 positions . Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the amidation of phenylalanine with methylamine followed by a condensation reaction with acetone . Another method includes the use of urea, sodium hydride, and sodium ethoxide under reflux conditions . Additionally, the Debus-Radziszewski synthesis and Wallach synthesis are also employed for the preparation of imidazolidinones .
Industrial Production Methods
Industrial production of imidazolidinones often involves continuous flow synthesis techniques, which allow for efficient and scalable production. For instance, the iodination of 1H-imidazole using 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione as the iodination reagent is a notable method .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as halogenation, can be carried out using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in different applications .
Scientific Research Applications
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions . Additionally, it acts as a dual inhibitor of TNKS-1 and TNKS-2, which are involved in the regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Known for its use in pharmaceuticals and agrochemicals.
5,5-Dimethylimidazolidine-2,4-dione: Utilized in the synthesis of various organic compounds.
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in organic synthesis.
Uniqueness
5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is unique due to its methylselanyl group, which imparts distinct chemical properties and potential biological activities. This compound’s ability to act as a dual inhibitor of TNKS-1 and TNKS-2 further distinguishes it from other similar compounds .
Properties
CAS No. |
58172-46-6 |
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Molecular Formula |
C6H10N2O2Se |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
5-(2-methylselanylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2Se/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChI Key |
VBMUJTYUKATBSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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